molecular formula C21H22N2OS2 B11644903 4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11644903
M. Wt: 382.5 g/mol
InChI Key: IYBUOJINBCGPKI-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is an organic compound with a complex structure that includes ethoxy, trimethyl, and dithioloquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, including the formation of the dithioloquinoline core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk quantities while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithioloquinoline derivatives, such as:

  • 2-ethoxy-N-[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
  • 2-ethoxy-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline

Uniqueness

4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and potential applications. Its unique structure may result in different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2OS2/c1-5-24-15-9-7-14(8-10-15)22-20-18-16-11-6-13(2)12-17(16)23-21(3,4)19(18)25-26-20/h6-12,23H,5H2,1-4H3

InChI Key

IYBUOJINBCGPKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2

Origin of Product

United States

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